molecular formula C26H23N5O6 B4292989 METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

Cat. No.: B4292989
M. Wt: 501.5 g/mol
InChI Key: YFHBUQLCGCXIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [6’-amino-5’-cyano-3’-(4-ethoxy-3-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6’-amino-5’-cyano-3’-(4-ethoxy-3-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate typically involves multi-component reactions. One common method is the one-pot multi-component condensation reaction. This involves the reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as CeO2 nanoparticles can be employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl [6’-amino-5’-cyano-3’-(4-ethoxy-3-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl [6’-amino-5’-cyano-3’-(4-ethoxy-3-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [6’-amino-5’-cyano-3’-(4-ethoxy-3-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [6’-amino-5’-cyano-3’-(4-ethoxy-3-methoxyphenyl)-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate is unique due to its spiro structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

methyl 2-[6-amino-5-cyano-3-(4-ethoxy-3-methoxyphenyl)-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O6/c1-4-36-18-10-9-14(11-19(18)34-2)22-21-24(30-29-22)37-23(28)16(12-27)26(21)15-7-5-6-8-17(15)31(25(26)33)13-20(32)35-3/h5-11H,4,13,28H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHBUQLCGCXIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5N(C4=O)CC(=O)OC)C#N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 2
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[6'-AMINO-5'-CYANO-3'-(4-ETHOXY-3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE

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